5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid
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Overview
Description
5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of furan-2-carboxylic acid derivatives with appropriate reagents to form the furan ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The dicyanoethenyl group can be reduced to form corresponding amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the dicyanoethenyl group can produce corresponding amines .
Scientific Research Applications
5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The furan ring and dicyanoethenyl group can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and exhibits similar biological activities.
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer chemistry.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Known for its antimicrobial properties.
Uniqueness
Its combination of a furan ring, benzoic acid moiety, and dicyanoethenyl group makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H10N2O3 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-[5-(2,2-dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C16H10N2O3/c1-10-2-3-12(7-14(10)16(19)20)15-5-4-13(21-15)6-11(8-17)9-18/h2-7H,1H3,(H,19,20) |
InChI Key |
QRQCOARNWADCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C#N)C(=O)O |
Origin of Product |
United States |
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